molecular formula C15H18N2O2S B14986212 N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide

Cat. No.: B14986212
M. Wt: 290.4 g/mol
InChI Key: RCGRISAGFDWHCL-UHFFFAOYSA-N
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Description

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Formation of the Propanamide Moiety: The final step involves the reaction of the thiazole derivative with propanoyl chloride in the presence of a base such as pyridine to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the propanamide moiety, converting it to an alcohol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of thiazole chemistry.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π stacking interactions, while the methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the propanamide moiety, in particular, may influence its solubility, reactivity, and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C15H18N2O2S

Molecular Weight

290.4 g/mol

IUPAC Name

N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]propanamide

InChI

InChI=1S/C15H18N2O2S/c1-3-14(18)16-9-8-12-10-20-15(17-12)11-4-6-13(19-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,16,18)

InChI Key

RCGRISAGFDWHCL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC

Origin of Product

United States

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